3,4-diethoxy-N-[3-(propan-2-yloxy)propyl]benzamide
Description
3,4-diethoxy-N-[3-(propan-2-yloxy)propyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their potential therapeutic properties. This compound features a benzamide core substituted with diethoxy and propan-2-yloxypropyl groups, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
3,4-diethoxy-N-(3-propan-2-yloxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-5-20-15-9-8-14(12-16(15)21-6-2)17(19)18-10-7-11-22-13(3)4/h8-9,12-13H,5-7,10-11H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKKWALGRLEWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCCOC(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[3-(propan-2-yloxy)propyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 3-(propan-2-yloxy)propylamine.
Amidation Reaction: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 3-(propan-2-yloxy)propylamine to form the amide bond, yielding 3,4-diethoxy-N-[3-(propan-2-yloxy)propyl]benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[3-(propan-2-yloxy)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-diethoxy-N-[3-(propan-2-yloxy)propyl]benzylamine.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
3,4-diethoxy-N-[3-(propan-2-yloxy)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[3-(propan-2-yloxy)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-[3-(propan-2-yloxy)propyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
2,3-Dimethoxy-N-(2-propynyl)benzamide: Contains a propynyl group instead of a propan-2-yloxy group.
Uniqueness
3,4-diethoxy-N-[3-(propan-2-yloxy)propyl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of diethoxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
